molecular formula C18H31N3O12 B13807751 N-[2-Acetamido-2-deoxy-6-O-(a-L-fucopyranosyl)-D-glucopyranosyl]-L-asparagine

N-[2-Acetamido-2-deoxy-6-O-(a-L-fucopyranosyl)-D-glucopyranosyl]-L-asparagine

Cat. No.: B13807751
M. Wt: 481.5 g/mol
InChI Key: UDLVOOGGJRUQDC-JHKFQWAUSA-N
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Description

Fucosyl-N-acetylglucosaminylasparagine is a glycan structure commonly found in glycoproteins. It is composed of two sugar molecules, fucose and N-acetylglucosamine, as well as the amino acid asparagine. This compound plays a crucial role in various biological processes, including cell adhesion, signaling, and immune response.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of fucosyl-N-acetylglucosaminylasparagine involves the enzymatic transglycosylation reactions using α-L-fucosidases. For instance, α-L-fucosidases from Lactobacillus casei can synthesize fucosyl-α-1,3-N-acetylglucosamine and fucosyl-α-1,6-N-acetylglucosamine in transglycosylation reactions . These reactions are typically performed in a sodium buffer at pH 7.5 and 37°C for 45 minutes .

Industrial Production Methods

Industrial production of fucosyl-N-acetylglucosaminylasparagine can be achieved through large-scale enzymatic synthesis. The enzymes used in these processes are often derived from microbial sources, such as Bacteroides fragilis . The reaction conditions are optimized to maximize yield and purity, with typical yields reaching up to 79% .

Chemical Reactions Analysis

Types of Reactions

Fucosyl-N-acetylglucosaminylasparagine undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the fucose or N-acetylglucosamine moieties.

    Reduction: This reaction can reduce the carbonyl groups present in the compound.

    Substitution: This reaction can involve the replacement of functional groups on the sugar moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the glycan structure.

Major Products Formed

The major products formed from these reactions include modified glycan structures with altered functional groups, which can have different biological activities and properties.

Scientific Research Applications

Fucosyl-N-acetylglucosaminylasparagine has a wide range of scientific research applications:

    Chemistry: It is used in the synthesis of complex glycans and glycoproteins.

    Biology: It plays a role in studying cell adhesion, signaling, and immune response mechanisms.

    Medicine: It is investigated for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.

    Industry: It is used in the production of prebiotics and antiadhesive agents.

Mechanism of Action

The mechanism of action of fucosyl-N-acetylglucosaminylasparagine involves its interaction with specific receptors and enzymes in the body. It can bind to cell surface receptors, influencing cell signaling pathways and immune responses. The molecular targets include glycan-binding proteins and enzymes involved in glycan metabolism .

Comparison with Similar Compounds

Similar Compounds

  • Fucosyl-α-1,3-N-acetylglucosamine
  • Fucosyl-α-1,4-N-acetylglucosamine
  • Fucosyl-α-1,6-N-acetylglucosamine

Uniqueness

Fucosyl-N-acetylglucosaminylasparagine is unique due to its specific glycan structure and its role in various biological processes. Unlike other similar compounds, it is found in the core structures of human milk oligosaccharides and Lewis carbohydrate antigens, making it essential for infant nutrition and immune function .

Properties

Molecular Formula

C18H31N3O12

Molecular Weight

481.5 g/mol

IUPAC Name

(2S)-2-[[(3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]-[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]amino]-4-amino-4-oxobutanoic acid

InChI

InChI=1S/C18H31N3O12/c1-5-11(25)14(28)15(29)17(32-5)21(7(18(30)31)3-9(19)24)16-10(20-6(2)23)13(27)12(26)8(4-22)33-16/h5,7-8,10-17,22,25-29H,3-4H2,1-2H3,(H2,19,24)(H,20,23)(H,30,31)/t5-,7+,8-,10-,11+,12-,13-,14+,15-,16?,17?/m1/s1

InChI Key

UDLVOOGGJRUQDC-JHKFQWAUSA-N

Isomeric SMILES

C[C@@H]1[C@@H]([C@@H]([C@H](C(O1)N(C2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)NC(=O)C)[C@@H](CC(=O)N)C(=O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)N(C2C(C(C(C(O2)CO)O)O)NC(=O)C)C(CC(=O)N)C(=O)O)O)O)O

Origin of Product

United States

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